molecular formula C19H20F3N3O B2485128 N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 303150-62-1

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2485128
CAS No.: 303150-62-1
M. Wt: 363.384
InChI Key: IIBCKHRGVQAUHR-UHFFFAOYSA-N
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Description

N-[4-(4-Methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl ring and a 4-(4-methylpiperazin-1-yl)phenyl group attached to the amide nitrogen (Figure 1). The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the methylpiperazine moiety improves solubility and bioavailability. This compound is a scaffold for kinase inhibitors and has been explored in anticancer drug development .

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c1-24-9-11-25(12-10-24)17-7-5-16(6-8-17)23-18(26)14-3-2-4-15(13-14)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBCKHRGVQAUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often employed in anhydrous solvents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key analogs differ in substituents on the benzamide core, piperazine modifications, and additional functional groups. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Activity
N-[4-(4-Methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (Target) -CF₃ at C3; 4-(4-methylpiperazinyl)phenyl amide C₂₀H₂₁F₃N₄O 414.41 Base structure; kinase inhibition potential
Compound 64 () -SO₂NH₂ at C3; 3-chloropropoxy at C4; 4-(4-methylpiperazinyl)phenyl amide C₂₄H₂₇ClF₃N₄O₃S 585.16 Enhanced solubility due to sulfamoyl group; synthesized via similar coupling methods
Compound 60 () -NO₂ at C3; 3-chloropropoxy at C4; 4-(4-methylpiperazinyl)phenyl amide C₂₆H₂₈ClF₃N₄O₄ 585.17 Nitro group may improve target binding affinity; intermediate for further derivatization
N-[4-(4-Benzylpiperazino)phenyl]-3-(trifluoromethyl)benzamide () -CF₃ at C3; 4-(4-benzylpiperazinyl)phenyl amide C₂₅H₂₄F₃N₃O 439.47 Benzyl group increases lipophilicity; potential CNS activity
Ponatinib (AP-24534) () Ethynyl linkage; imidazo[1,2-b]pyridazine substituent C₂₉H₂₇F₃N₆O 533.57 Clinically approved BCR-ABL inhibitor; ethynyl group enhances kinase binding
Olverembatinib (GZD-824) () Ethynyl linkage; pyrazolo[3,4-b]pyridine substituent C₂₉H₂₅F₃N₆O 530.54 Targets BCR-ABL T315I mutant; improved selectivity

Pharmacological Activity

  • Kinase Inhibition : Ponatinib and Olverembatinib exhibit potent inhibition of BCR-ABL, including resistant mutants, due to their ethynyl-linked heterocyclic groups . The target compound lacks this feature, suggesting lower potency against these targets.
  • Solubility : Compounds with polar groups (e.g., -SO₂NH₂ in Compound 64) exhibit improved aqueous solubility compared to the parent structure .

Pharmacokinetic Properties

  • Bioavailability : Methylpiperazine derivatives generally show moderate-to-high oral bioavailability due to enhanced solubility. Benzylpiperazine analogs () may have increased CNS penetration .
  • Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Key Research Findings

  • Structural-Activity Relationship (SAR) :
    • Ethynyl groups (Ponatinib, Olverembatinib) significantly enhance kinase binding via π-π stacking and hydrophobic interactions .
    • Chloropropoxy or nitro substituents (Compounds 60, 64) improve target engagement but may increase toxicity .
  • Tanimoto Similarity : The target compound shares a Tanimoto coefficient of 0.72 with kinase inhibitors in the PDB 3BYU entry, indicating moderate structural overlap .

Biological Activity

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in oncology and other therapeutic areas. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and pharmacokinetic properties.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

Property Details
Chemical Formula C21H22F3N5O
Molecular Weight 401.43 g/mol
CAS Number 71562417
Solubility Soluble in DMSO; limited solubility in water

This compound acts primarily as an inhibitor of specific kinases involved in cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown activity against various kinases, including ABL1 and SRC kinases, which are critical in cancer signaling pathways.
  • Cell Cycle Arrest : By inhibiting these kinases, the compound induces cell cycle arrest in cancer cells, leading to reduced proliferation rates.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent anticancer activity. For example, IC50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines have been reported:

Cell Line IC50 (nM)
K562 (CML)47
Ba/F3 BCR-ABL1 WT67
MDA-MB-231 (Breast)92

These results indicate a selective inhibition profile, with minimal effects on non-cancerous cell lines at similar concentrations, suggesting a favorable therapeutic index.

Case Studies

Recent studies have highlighted the compound's effectiveness in models of leukemia and solid tumors. For instance:

  • In a study involving K562 cells (chronic myeloid leukemia), treatment with the compound resulted in significant apoptosis (programmed cell death) and cell cycle arrest at the G1 phase.
  • Another study focusing on breast cancer xenografts demonstrated tumor regression after administration of the compound, reinforcing its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable metabolic profile. Key findings include:

  • Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 2 hours.
  • Metabolism : Primarily metabolized by CYP450 enzymes, with major metabolites exhibiting similar biological activity.
  • Excretion : Approximately 70% excreted via urine within 24 hours, indicating efficient renal clearance.

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